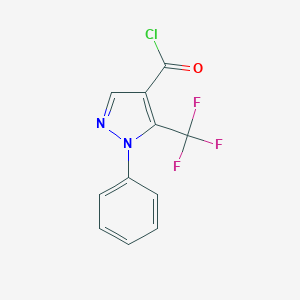
1-Phenyl-5-(trifluoromethyl)pyrazole-4-carbonyl chloride
Vue d'ensemble
Description
“1-Phenyl-5-(trifluoromethyl)pyrazole-4-carbonyl chloride” is a chemical compound with the CAS Number: 175137-14-1 . It has a molecular weight of 274.63 and its molecular formula is C11H6ClF3N2O .
Molecular Structure Analysis
The molecular structure of “1-Phenyl-5-(trifluoromethyl)pyrazole-4-carbonyl chloride” can be represented by the SMILES notation: C1=CC=C(C=C1)N2C(=C(C=N2)C(=O)Cl)C(F)(F)F .Physical And Chemical Properties Analysis
“1-Phenyl-5-(trifluoromethyl)pyrazole-4-carbonyl chloride” is a solid at ambient temperature . It has a boiling point of 40-41°C and a flash point of 110/0.2mm .Applications De Recherche Scientifique
- Agrochemical and Pharmaceutical Industries
- Summary of Application : Trifluoromethylpyridines and their derivatives are used in the agrochemical and pharmaceutical industries . They are used in the protection of crops from pests .
- Methods of Application : The specific methods of application are not detailed in the source, but it mentions that the major use of these derivatives is in crop protection .
- Results or Outcomes : More than 20 new trifluoromethylpyridine-containing agrochemicals have acquired ISO common names . Five pharmaceutical and two veterinary products containing the trifluoromethylpyridine moiety have been granted market approval, and many candidates are currently undergoing clinical trials .
-
Medicinal Chemistry and Drug Discovery
- Summary of Application : Pyrazoles and their derivatives have potential applications in medicinal chemistry and drug discovery . They are designated as anti-tuberculosis, anticancer, antifungal, anti-inflammatory, antidepressant, antibacterial, antioxidant antiviral agents as well as inhibitors of protein glycation .
- Methods of Application : The specific methods of application are not detailed in the source, but it mentions that these derivatives are used in the synthesis of bioactive chemicals .
- Results or Outcomes : The outcomes of these applications are not detailed in the source, but it mentions that these derivatives have shown promising results in various fields of medicinal chemistry .
-
- Summary of Application : Pyrazoles and their derivatives are used in the agrochemical industry as pesticides .
- Methods of Application : The specific methods of application are not detailed in the source, but it mentions that these derivatives are used in the protection of crops from pests .
- Results or Outcomes : The outcomes of these applications are not detailed in the source, but it mentions that these derivatives have shown promising results in the protection of crops .
-
Coordination Chemistry and Organometallic Chemistry
- Summary of Application : Pyrazoles have applications in coordination chemistry and organometallic chemistry . They are used in the synthesis of various organometallic compounds .
- Methods of Application : The specific methods of application are not detailed in the source, but it mentions that these derivatives are used in the synthesis of organometallic compounds .
- Results or Outcomes : The outcomes of these applications are not detailed in the source, but it mentions that these derivatives have shown promising results in the field of organometallic chemistry .
-
Synthesis of Bioactive Chemicals
- Summary of Application : Pyrazoles are frequently used as scaffolds in the synthesis of bioactive chemicals .
- Methods of Application : The specific methods of application are not detailed in the source, but it mentions that these derivatives are used in the synthesis of bioactive chemicals .
- Results or Outcomes : The outcomes of these applications are not detailed in the source, but it mentions that these derivatives have shown promising results in the synthesis of bioactive chemicals .
-
- Summary of Application : 1,3,4-oxadiazole derivatives, which are similar to pyrazole derivatives, have applications as antimicrobial agents .
- Methods of Application : The specific methods of application are not detailed in the source, but it mentions that these derivatives are used in the synthesis of antimicrobial agents .
- Results or Outcomes : The outcomes of these applications are not detailed in the source, but it mentions that these derivatives have shown promising results as antimicrobial agents .
Safety And Hazards
Propriétés
IUPAC Name |
1-phenyl-5-(trifluoromethyl)pyrazole-4-carbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6ClF3N2O/c12-10(18)8-6-16-17(9(8)11(13,14)15)7-4-2-1-3-5-7/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSZPLNSWCMTQRJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=C(C=N2)C(=O)Cl)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6ClF3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70380083 | |
| Record name | 1-phenyl-5-(trifluoromethyl)pyrazole-4-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70380083 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Phenyl-5-(trifluoromethyl)pyrazole-4-carbonyl chloride | |
CAS RN |
175137-14-1 | |
| Record name | 1-Phenyl-5-(trifluoromethyl)-1H-pyrazole-4-carbonyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=175137-14-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-phenyl-5-(trifluoromethyl)pyrazole-4-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70380083 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 175137-14-1 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




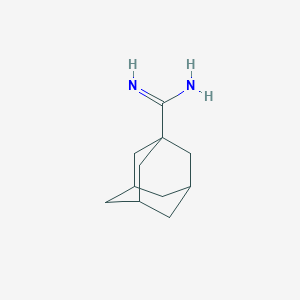


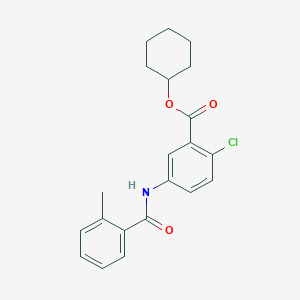
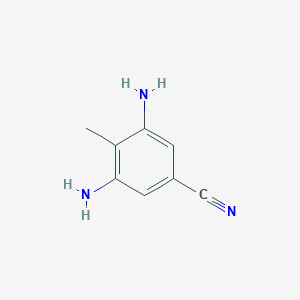
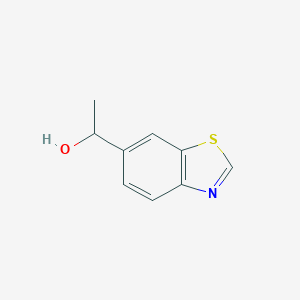
![1H-Imidazo[4,5-C]pyridine-4,6-diamine](/img/structure/B71065.png)
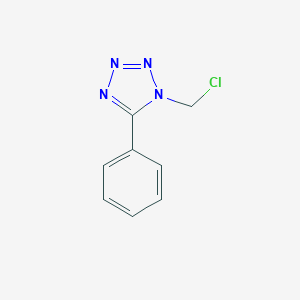
![1-([1,3]Oxazolo[4,5-b]pyridin-2-yl)ethanone](/img/structure/B71068.png)
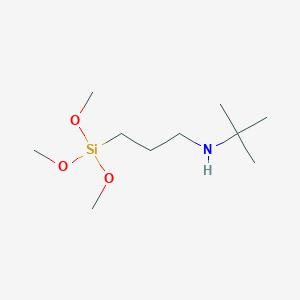
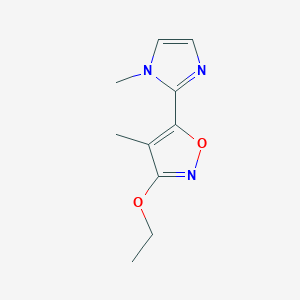
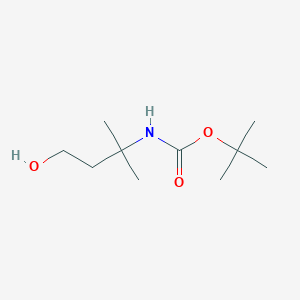
![7-Methyl-6,7-dihydrothieno[2,3-c]pyridine](/img/structure/B71073.png)